molecular formula C25H26N6O4S B1681925 Taprizosin CAS No. 210538-44-6

Taprizosin

Cat. No. B1681925
CAS RN: 210538-44-6
M. Wt: 506.6 g/mol
InChI Key: OLYXPBZBZBVRGD-UHFFFAOYSA-N
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Description

Taprizosin, also known as UK-338003, is an alpha1A-adrenoceptor antagonist potentially for the treatment of benign prostatic hyperplasia.

properties

CAS RN

210538-44-6

Product Name

Taprizosin

Molecular Formula

C25H26N6O4S

Molecular Weight

506.6 g/mol

IUPAC Name

N-[2-(4-amino-6,7-dimethoxy-5-pyridin-2-ylquinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide

InChI

InChI=1S/C25H26N6O4S/c1-34-20-13-19-22(21(23(20)35-2)18-8-4-5-11-27-18)24(26)29-25(28-19)31-12-10-16-15(14-31)7-6-9-17(16)30-36(3,32)33/h4-9,11,13,30H,10,12,14H2,1-3H3,(H2,26,28,29)

InChI Key

OLYXPBZBZBVRGD-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC

Appearance

Solid powder

Other CAS RN

210538-44-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(2-(4-amino-6,7-dimethoxy-5-pyridin-2-yl-quinazolin-2-yl)-1,2,3,4-tetrahydro-isoquinolin-5-yl)-methanesulfonamide
UK-338,003

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-amino-3,4-dimethoxy-2-(2-pyridyl)benzonitrile (see Example 2 or 2A, 50 g, 196 mmol) and N-(2-cyano-1,2,3,4-tetrahydro-5-isoquinolyl)methanesulfonamide (see Example 3 or 3A, 63 g, 251 mmol) in DMSO (300 ml) at room temperature, was added sodium-t-pentoxide (64.2 g, 582 mmol) portionwise over 120 minutes keeping the temperature below 30° C. The resulting slurry was then stirred for 2 hours. After this time, water (500 ml) was added over 5 minutes followed by isopropyl acetate (150 ml). The aqueous phase was collected and partitioned with ethyl acetate (500 ml) before reducing the pH of the biphasic mixture to a range of 7.0–8.0 with 12M aqueous HCl (22 ml). The aqueous phase was extracted with ethyl acetate (250 ml). The combined organics were reduced in volume and replaced with acetonitrile to give a final volume of 500 ml and stirred for 13 hours. After this time, the resulting slurry was filtered to yield 105 g of the crude product. This was then suspended in acetonitrile (525 ml), heated to reflux for one hour, cooled to room temperature and stirred for 13 hours. The resulting slurry was filtered to yield 87 g (87%) of the title compound.
Name
6-amino-3,4-dimethoxy-2-(2-pyridyl)benzonitrile
Quantity
50 g
Type
reactant
Reaction Step One
Name
N-(2-cyano-1,2,3,4-tetrahydro-5-isoquinolyl)methanesulfonamide
Quantity
63 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium t-pentoxide
Quantity
64.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
525 mL
Type
solvent
Reaction Step Four
Yield
87%

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-amino-3,4-dimethoxy-2-(2-pyridyl)benzonitrile (see Example 2 or 2A, 7 g, 27 mmol) and N-(2-cyano-1,2,3,4-tetrahydro-5-isoquinolyl)methanesulfonamide (see Example 3 or 3A, 9 g, 36 mmol) in DMSO (21 ml) at room temperature, was added sodium-t-pentoxide (9.5 g, 92 mmol) portionwise over 20 minutes keeping the temperature below 30° C. The resulting slurry was then stirred for 2 hours. After this time, iced water (35 ml) was added over 1 minute followed by ethyl acetate (35 ml) before reducing the pH of the biphasic mixture to 8.0 with 2M aqueous HCl (20 ml). The aqueous phase was extracted with ethyl acetate (50 ml). The combined organics were washed with saturated NaCl solution (2×30 ml), reduced in volume and stirred for 3 hours. After this time, the resulting slurry was filtered to yield 10.2 g (74%) of the title compound.
Name
6-amino-3,4-dimethoxy-2-(2-pyridyl)benzonitrile
Quantity
7 g
Type
reactant
Reaction Step One
Name
N-(2-cyano-1,2,3,4-tetrahydro-5-isoquinolyl)methanesulfonamide
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium t-pentoxide
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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